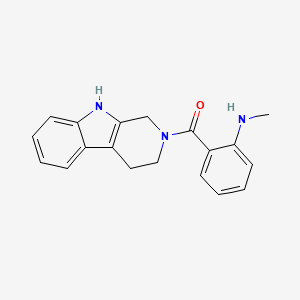

Goshuyuamide I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[2-(methylamino)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

InChI |

InChI=1S/C19H19N3O/c1-20-16-8-4-3-7-15(16)19(23)22-11-10-14-13-6-2-5-9-17(13)21-18(14)12-22/h2-9,20-21H,10-12H2,1H3 |

InChI Key |

MWTCEIFXSZZCBO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |

Origin of Product |

United States |

Foundational & Exploratory

Goshuyuamide I Biosynthesis Pathway: An Uncharted Territory in Natural Product Synthesis

Despite significant interest in the structurally complex and biologically active natural product Goshuyuamide I, a comprehensive understanding of its biosynthetic pathway remains elusive. Extensive searches of the scientific literature and genomic databases have revealed a notable absence of detailed information regarding the specific enzymes, genes, and mechanistic steps involved in its formation. This lack of data precludes the development of an in-depth technical guide as requested.

This compound belongs to the broader class of quinoline alkaloids. The biosynthesis of quinoline alkaloids, in general, is known to proceed through various pathways, often originating from precursors such as tryptophan or anthranilic acid. However, the intricate and unique structural features of this compound suggest a highly specialized and likely complex biosynthetic route that has yet to be elucidated by the scientific community.

Currently, there is no publicly available research that details:

-

The this compound biosynthetic gene cluster: The specific set of genes responsible for encoding the enzymes that catalyze the synthesis of this compound has not been identified.

-

Key enzymes and their functions: The individual enzymes, their substrate specificities, and the reactions they catalyze in the pathway are unknown.

-

Quantitative data: Consequently, there is no available data on enzyme kinetics, precursor flux, or product yields.

-

Experimental protocols: No established methodologies for studying the biosynthesis of this compound, such as in vitro enzyme assays or in vivo labeling studies, have been published.

The absence of this fundamental information makes it impossible to construct the requested detailed technical guide, including data tables and visualizations of the biosynthetic pathway.

For researchers, scientists, and drug development professionals interested in this compound, this knowledge gap represents a significant opportunity for future research. The elucidation of its biosynthetic pathway could not only provide fundamental insights into the biosynthesis of complex natural products but also open avenues for the biotechnological production of this compound and its analogs through metabolic engineering and synthetic biology approaches. Future research in this area would likely involve genome mining of the producing organism to identify the biosynthetic gene cluster, followed by heterologous expression and characterization of the encoded enzymes to reconstruct the pathway.

Goshuyuamide I: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is a naturally occurring alkaloid isolated from the fruits of Euodia rutaecarpa, a plant used in traditional Chinese medicine. This compound has garnered interest within the scientific community for its potential therapeutic applications, notably in analgesia and as an anti-cancer agent. This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, offering essential data for researchers and professionals involved in drug discovery and development.

Chemical Properties

A thorough review of available scientific literature and chemical databases indicates a scarcity of publicly available, experimentally determined physicochemical data for this compound. While the molecular formula is established as C₁₉H₁₉N₃O, specific quantitative values for properties such as melting point, boiling point, pKa, and logP are not consistently reported.

For drug development purposes, it is crucial to experimentally determine these parameters. The following table summarizes the currently available information and highlights the data gaps.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉N₃O | [1] |

| Molecular Weight | 305.38 g/mol | Calculated |

| Appearance | - | Not Reported |

| Melting Point | - | Not Reported |

| Boiling Point | - | Not Reported |

| Solubility | - | Not Reported |

| pKa | - | Not Reported |

| logP | - | Not Reported |

Stability Profile

The stability of a potential drug candidate is a critical factor in its development. Stability studies are essential to understand how the compound's quality varies under the influence of environmental factors such as temperature, humidity, light, and pH. Currently, there are no specific published stability studies dedicated to this compound.

In the absence of direct data, a general understanding of the stability of similar alkaloid compounds suggests that this compound may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. To ensure the integrity of this compound during research and development, it is imperative to conduct comprehensive forced degradation studies.

Experimental Protocols for Stability Assessment

To address the gap in stability data, the following experimental protocols are recommended for a comprehensive forced degradation study of this compound. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).

General Protocol for Forced Degradation Studies

A stock solution of this compound of known concentration should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently. The degradation should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

1. Acid Hydrolysis:

-

Method: Treat the this compound solution with 0.1 M hydrochloric acid (HCl).

-

Conditions: Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and analyze by HPLC.

2. Base Hydrolysis:

-

Method: Treat the this compound solution with 0.1 M sodium hydroxide (NaOH).

-

Conditions: Maintain the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

-

Method: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂).

-

Conditions: Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples directly by HPLC at each time point.

4. Thermal Degradation:

-

Method: Expose a solid sample of this compound to dry heat.

-

Conditions: Place the sample in a temperature-controlled oven at 70°C for a specified period (e.g., 24, 48, and 72 hours).

-

Analysis: At each time point, dissolve a portion of the solid sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

-

Method: Expose a solution of this compound to light.

-

Conditions: Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze both the exposed and control samples by HPLC at predetermined time intervals.

Workflow for Forced Degradation Study

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its reported analgesic and anti-cancer activities, it is plausible that this compound may interact with pathways commonly associated with these effects. For instance, many natural alkaloids with anti-cancer properties have been shown to induce apoptosis through modulation of pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades. Further research is required to identify the specific molecular targets and pathways of this compound.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound presents an interesting profile for further investigation in drug development. However, a significant lack of fundamental chemical and stability data hinders its progress. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to thoroughly characterize this compound. A comprehensive understanding of its chemical properties, stability, and mechanism of action is essential for unlocking its full therapeutic potential.

References

Goshuyuamides and Related Alkaloids from Evodia rutaecarpa: A Technical Guide on Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodia rutaecarpa is a plant that has long been used in traditional Chinese medicine for a variety of ailments. Its fruits are a rich source of bioactive alkaloids, including a class of compounds known as Goshuyuamides. While specific research on "Goshuyuamide I" is limited in the public domain, studies on related compounds, particularly Goshuyuamide II, and other major alkaloids from the same plant, such as evodiamine and rutaecarpine, have elucidated several key mechanisms of action. This guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their anti-inflammatory and potential anticancer properties.

Core Bioactive Compounds and Their Mechanisms

The primary bioactive alkaloids of interest in Evodia rutaecarpa include Goshuyuamides, evodiamine, and rutaecarpine. These compounds exhibit a range of biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Goshuyuamide II: Inhibition of the 5-Lipoxygenase Pathway

Goshuyuamide II has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

Quantitative Data: Goshuyuamide II

| Compound | Target | Activity | Source |

| Goshuyuamide II | 5-Lipoxygenase | IC50 = 6.6 µM | [1] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

A common method to determine 5-LOX inhibitory activity involves using rat basophilic leukemia (RBL-1) cells. A general protocol is as follows:

-

Cell Culture: RBL-1 cells are cultured in an appropriate medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation: The cells are harvested and resuspended in a buffer. They are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and activate the 5-LOX pathway.

-

Incubation with Test Compound: The stimulated cells are incubated with varying concentrations of the test compound (e.g., Goshuyuamide II).

-

Leukotriene Measurement: The amount of leukotrienes (e.g., Leukotriene C4) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of the test compound that inhibits 50% of leukotriene production (IC50) is calculated from the dose-response curve.

Signaling Pathway: 5-Lipoxygenase Pathway Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by Goshuyuamide II.

Evodiamine and Rutaecarpine: Targeting the NF-κB and COX-2 Pathways

Evodiamine and rutaecarpine are two of the most studied alkaloids from Evodia rutaecarpa. They have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the expression of cyclooxygenase-2 (COX-2).[1]

Mechanism of Action:

-

Evodiamine: Inhibits the induction of COX-2 and the activation of NF-κB.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Rutaecarpine: Strongly inhibits the synthesis of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.[1]

Signaling Pathway: NF-κB and COX-2 Inhibition

Caption: Inhibition of NF-κB and COX-2 pathways by Evodiamine and Rutaecarpine.

Anticancer and Other Bioactivities

Beyond their anti-inflammatory effects, alkaloids from Evodia rutaecarpa, particularly evodiamine, have demonstrated significant potential in cancer research. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and affect the cell cycle in various cancer cell lines.[2][3]

Key Anticancer Mechanisms of Evodiamine:

-

Induction of Apoptosis: Evodiamine can upregulate pro-apoptotic proteins like p53 and BAX.[2][3]

-

Cell Cycle Arrest: It can cause cell cycle arrest, for example, at the G2/M phase in hepatocellular carcinoma cells.[2][3]

-

Inhibition of Signaling Pathways: Evodiamine has been shown to inhibit several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, JAK2/STAT3, and NOD1 signaling pathways.[2][3]

Experimental Workflow: Investigating Anticancer Effects

Caption: Experimental workflow for studying anticancer effects of Evodia alkaloids.

Conclusion and Future Directions

The alkaloids from Evodia rutaecarpa, including Goshuyuamides, evodiamine, and rutaecarpine, represent a promising source of lead compounds for the development of new anti-inflammatory and anticancer drugs. While the mechanism of Goshuyuamide II's anti-inflammatory action via 5-LOX inhibition is a significant finding, further research is needed to fully characterize the bioactivities of other Goshuyuamide analogues. The multi-target effects of evodiamine on various signaling pathways highlight its potential as a versatile therapeutic agent. Future studies should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

Preliminary Biological Activity Screening of Goshuyuamide I: A Methodological Template Based on Grossamide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of a compound designated "Goshuyuamide I". Therefore, this document serves as a comprehensive template, utilizing the known anti-neuroinflammatory agent Grossamide as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The methodologies and findings presented herein pertain to Grossamide and should be adapted and verified for this compound once experimental data becomes available.

Introduction

Grossamide, a lignanamide found in hemp seed, has demonstrated potential anti-inflammatory properties.[1] This technical guide outlines the preliminary biological activity screening of Grossamide, focusing on its anti-neuroinflammatory effects. The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways involved. This framework is designed for researchers, scientists, and drug development professionals to apply to novel compounds such as this compound.

Quantitative Biological Data

The anti-neuroinflammatory effects of Grossamide were evaluated by measuring its impact on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.

Table 1: Effect of Grossamide on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Cells

| Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

| Low | Data Not Available | Data Not Available |

| Medium | Data Not Available | Data Not Available |

| High | Significant Inhibition | Significant Inhibition |

| Quantitative percentage inhibition values were not available in the provided abstracts. The study indicates a concentration-dependent significant inhibition.[1] |

Table 2: Effect of Grossamide on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated BV2 Cells

| Concentration | IL-6 mRNA Level | TNF-α mRNA Level |

| Low | Data Not Available | Data Not Available |

| Medium | Data Not Available | Data Not Available |

| High | Decreased | Decreased |

| The study demonstrated that Grossamide decreased the LPS-mediated mRNA levels of these cytokines.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed to assess the anti-neuroinflammatory activity of Grossamide.

Cell Culture and Treatment

-

Cell Line: BV2 microglia cells were used as the in vitro model for neuroinflammation.

-

Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: BV2 cells were pre-treated with various concentrations of Grossamide for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the secretion of pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

After treatment with Grossamide and/or LPS, the cell culture supernatant was collected.

-

The concentrations of IL-6 and TNF-α were determined using commercially available ELISA kits, following the manufacturer's instructions.

-

The absorbance was measured using a microplate reader at the appropriate wavelength.

-

Cytokine concentrations were calculated based on a standard curve.

-

Gene Expression Analysis: Real-Time PCR (RT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines.

-

Procedure:

-

Total RNA was extracted from the treated BV2 cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA were determined.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR was performed using specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Objective: To evaluate the protein expression and phosphorylation levels of key signaling molecules (e.g., NF-κB p65, TLR4, MyD88).

-

Procedure:

-

Cell lysates were prepared from treated BV2 cells.

-

Protein concentrations were determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-TLR4, anti-MyD88, anti-β-actin).

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Grossamide

The anti-neuroinflammatory effect of Grossamide is suggested to be mediated through the suppression of the TLR4-mediated NF-κB signaling pathway.

Caption: Grossamide inhibits neuroinflammation by suppressing the TLR4/MyD88/NF-κB pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of a test compound.

Caption: Workflow for assessing the anti-inflammatory effects of a test compound in vitro.

References

Initial Pharmacological Profile of Goshuyuamide I: A Technical Overview

For Immediate Release

DATELINE: Wednesday, November 19, 2025

Shanghai, China – Goshuyuamide I, an alkaloid isolated from the fruits of Evodia rutaecarpa (Wu Zhu Yu), is a natural compound with emerging interest in pharmacological research. This technical guide provides a concise overview of its initial pharmacological profile, with a focus on its experimentally determined cytotoxic activity and computationally predicted therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development.

Overview and Origin

This compound is classified as an indole alkaloid. It is one of the numerous bioactive compounds found in Evodia rutaecarpa, a plant used extensively in traditional Chinese medicine. Its chemical formula is C19H19N3O and its CAS number is 126223-62-9. While related alkaloids from the same plant, such as evodiamine and rutaecarpine, have been extensively studied, the specific pharmacological data on this compound remains limited.

Experimentally Determined Biological Activity

To date, the most specific experimental data on the bioactivity of this compound is its cytotoxic effect against human cancer cell lines. A comprehensive review of the phytochemistry and pharmacology of Evodia rutaecarpa has reported the following quantitative data:

| Compound | Cell Line | Activity Metric | Value (μM) | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | GI50 | 13.62 ± 1.10 | [1] |

| Goshuyuamide II | HL-60 (Human promyelocytic leukemia) | GI50 | 31.39 ± 3.21 | [1] |

| Table 1: Cytotoxic Activity of this compound and II |

The GI50 (Growth Inhibition 50) value represents the concentration of the compound that causes a 50% reduction in the growth of the cancer cell line. A lower GI50 value indicates a higher cytotoxic potency.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific primary study detailing the experimental protocol for the GI50 value of this compound could not be retrieved, a standard methodology for determining the cytotoxic activity of compounds against the HL-60 cell line is outlined below. This protocol is based on common practices in the field.

Cell Culture and Treatment:

-

Cell Line Maintenance: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Cell Seeding and Exposure: HL-60 cells are seeded into 96-well plates at a specified density (e.g., 5 x 10^4 cells/well). The cells are then treated with various concentrations of this compound. A control group is treated with a corresponding concentration of DMSO.

Cytotoxicity Measurement (MTT Assay):

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated further to allow for the formation of formazan crystals by metabolically active cells. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in hydrochloric acid) is then added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the control group. The GI50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Computationally Predicted Pharmacological Profile

Beyond the experimentally confirmed cytotoxic activity, the pharmacological potential of this compound has been explored through network pharmacology studies. These computational approaches predict the biological activities and mechanisms of action of compounds based on their chemical structure and known interactions with biological targets. It is important to note that these are predictions and await experimental validation.

Several studies have identified this compound as a potentially significant bioactive component of Evodia rutaecarpa. Key predictions include:

-

High Oral Bioavailability: this compound is predicted to have good oral bioavailability, suggesting it could be effective when administered orally.

-

Analgesic and Anti-Neurodegenerative Effects: Some studies suggest that this compound may play a role in the analgesic and anti-neurodegenerative properties of Evodia rutaecarpa.

-

Multi-target Activity: Like many natural products, this compound is predicted to interact with multiple biological targets, which could contribute to a broad range of therapeutic effects.

Future Directions

The initial pharmacological profile of this compound indicates a potential for anticancer activity. However, further research is required to validate and expand upon these preliminary findings. Future studies should focus on:

-

Confirmation of Cytotoxic Activity: Replicating the cytotoxicity studies in a broader range of cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms through which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.

-

Experimental Validation of Predicted Activities: Conducting in vitro and in vivo studies to experimentally test the computationally predicted analgesic and anti-neurodegenerative properties.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is necessary to assess its potential as a drug candidate.

References

Goshuyuamide I: A Technical Whitepaper on its Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, also known as Wuchuyuamide I, is a naturally occurring amide alkaloid isolated from plants of the Tetradium genus, notably Tetradium trichotomum and Evodia rutaecarpa (Goshuyu). Despite its identification, public domain information regarding its specific biological activities and mechanisms of action remains limited, positioning it as a molecule of interest for novel therapeutic discovery. This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its discovery, structural elucidation, and what is currently known about its biological relevance. The information is presented to cater to researchers and professionals in the field of drug development, highlighting areas where further investigation is warranted.

Discovery and Sourcing

Physicochemical Properties and Structural Elucidation

The structural characterization of this compound and its analogs has been accomplished using modern spectroscopic techniques.

Structural Data

While specific quantitative data for this compound is not detailed in the readily available literature, the general methodologies for the elucidation of related compounds from the same source are described. The structure of the novel analog, Wuchuyuamide V, isolated alongside Wuchuyuamide I, was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction[4][5]. It is inferred that similar techniques were employed for the structural confirmation of this compound.

Table 1: Physicochemical and Structural Data for this compound (Wuchuyuamide I)

| Property | Data | Source |

| Compound Name | This compound / Wuchuyuamide I | [1][4][5] |

| Natural Source | Tetradium trichotomum, Evodia rutaecarpa | [1][3][4][5] |

| Compound Class | Amide Alkaloid | [4][5] |

| Molecular Formula | Data not available in searched resources | |

| Molecular Weight | Data not available in searched resources | |

| Chemical Structure | Diagram not available in searched resources |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in the available literature. However, based on the description of the isolation of co-occurring amide alkaloids from Tetradium trichotomum, a general workflow can be inferred[4][5].

General Isolation Procedure

A likely experimental workflow for the isolation of this compound from its natural source is outlined below. This is a generalized protocol based on standard phytochemical extraction and isolation techniques for alkaloids.

Biological Activity and Therapeutic Potential

The biological activities of this compound are not well-documented in the available scientific literature. One study explicitly states that the biological functions of this compound and a related compound, evodiamide, are still poorly understood[6].

While direct data on this compound is scarce, its natural source, Evodia rutaecarpa, is known to produce a variety of bioactive compounds. Other constituents of this plant, such as evodiamine and rutaecarpine, have been extensively studied and shown to possess anti-inflammatory, anti-tumor, and analgesic properties[7]. For instance, evodiamine and rutaecarpine have been found to inhibit the synthesis of prostaglandin E2[7]. Another compound from the same plant, goshuyuamide II, has been shown to inhibit 5-lipoxygenase[7].

The lack of specific bioactivity data for this compound presents a significant opportunity for future research. Screening for its potential effects in various disease models, such as those for inflammation, cancer, and infectious diseases, could unveil novel therapeutic applications.

Signaling Pathways and Mechanism of Action

Due to the limited research on the biological effects of this compound, there is currently no information available regarding the signaling pathways it may modulate or its mechanism of action.

To illustrate a potential area of investigation, the diagram below depicts a simplified, hypothetical signaling pathway that could be a starting point for screening the activity of this compound, based on the known activities of other compounds from Evodia rutaecarpa.

References

- 1. Dihydrolipoamide | C8H17NOS2 | CID 663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Item - Wuchuyuamide V, a new amide alkaloid from the fruits of Tetradium trichotomum - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Goshuyuamide I: A Comprehensive Technical Review of an Emerging Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, a quinazoline alkaloid isolated from the fruits of Euodia rutaecarpa, is emerging as a compound of significant interest in pharmacological research. Possessing a molecular formula of C19H19N3O and a molecular weight of 305.41 g/mol , this natural product has demonstrated notable biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its cytotoxic effects and the computationally predicted signaling pathways that may mediate its activity. This document consolidates available quantitative data, details putative experimental approaches, and visualizes predicted molecular pathways to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is an alkaloid naturally occurring in Euodia rutaecarpa (Rutaceae), a plant with a long history in traditional medicine.[1][2] Structurally, it belongs to the class of indole alkaloids and has been the subject of several phytochemical and pharmacological investigations.[3] While research is still in its early stages, preliminary data indicate that this compound possesses cytotoxic properties, suggesting its potential as a lead compound in the development of novel anti-cancer therapies.[2] Furthermore, extensive in silico network pharmacology studies have been conducted on extracts of Euodia rutaecarpa and its constituents, including this compound. These computational analyses predict that this compound may exert its biological effects through the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation, such as the MAPK and PI3K/AKT pathways.[1][4][5] This review aims to synthesize the existing knowledge on this compound to facilitate further research and development.

Physicochemical Properties and Quantitative Biological Data

To date, the most significant quantitative biological data available for this compound is its cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.

| Parameter | Value | Cell Line | Assay Type | Reference |

| GI50 (50% Growth Inhibition) | 13.62 ± 1.10 μM | HL-60 | Not Specified | [2] |

| Molecular Formula | C19H19N3O | - | - | [3] |

| Molecular Weight | 305.41 g/mol | - | - | [6] |

Table 1: Physicochemical Properties and In Vitro Cytotoxicity of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the biological evaluation of this compound are not extensively published, this section outlines a standard methodology for assessing the cytotoxicity of a novel compound against a leukemia cell line, based on common laboratory practices.

Cell Culture and Maintenance

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. 100 µL of the compound-containing medium is added to the wells, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Predicted Signaling Pathways and Mechanisms of Action

Network pharmacology studies have been instrumental in predicting the potential molecular targets and signaling pathways of this compound. These computational approaches suggest that this compound's biological activities may be mediated through the modulation of critical cellular signaling cascades, including the PI3K/AKT and MAPK pathways. It is crucial to note that these pathways are predicted and await experimental validation.

Predicted PI3K/AKT Signaling Pathway Involvement

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Computational models suggest that this compound may inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][7]

Caption: Predicted inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Predicted MAPK Signaling Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Network pharmacology analyses indicate that this compound might interfere with this pathway, potentially contributing to its anti-cancer effects.[1][5]

Caption: Predicted modulatory effect of this compound on the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against leukemia cells. While current knowledge is largely based on a limited number of experimental studies and computational predictions, the available data strongly warrant further investigation into its therapeutic potential. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and exploring its potential in other therapeutic areas, such as anti-inflammatory and neuroprotective applications.

-

Elucidation of Mechanism of Action: Conducting detailed experimental studies to validate the predicted involvement of the PI3K/AKT and MAPK signaling pathways and to identify other potential molecular targets.

-

In Vivo Efficacy and Safety: Assessing the anti-tumor efficacy and toxicological profile of this compound in preclinical animal models.

-

Structural Optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound holds the potential to uncover a novel class of therapeutic agents for the treatment of cancer and other diseases. This technical guide serves as a starting point for researchers dedicated to advancing our understanding of this intriguing bioactive alkaloid.

References

- 1. Network Pharmacology-Based Prediction and Verification of the Active Ingredients and Potential Targets of Zuojinwan for Treating Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archivespsy.com [archivespsy.com]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Data of Goshuyuamide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Goshuyuamide I, a natural product isolated from Evodia rutaecarpa. Based on available literature, this compound is synonymous with Wuchuyuamide I. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

While the initial search for "this compound" did not directly yield its structure, subsequent investigation revealed its likely identity as Wuchuyuamide I. The chemical structure of Wuchuyuamide I should be confirmed from the primary literature that first reported its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Wuchuyuamide I). This data is essential for the identification and characterization of the compound. The specific values should be referenced from the primary publication: Wang, Q. Z., & Liang, J. Y. (2004). [Studies on the chemical constituents of Evodia rutaecarpa (Juss.) Benth]. Yao xue xue bao = Acta pharmaceutica Sinica, 39(8), 605–608.[1]

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

| ... | ... |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometric Data of this compound

| m/z | Ion Type | Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound. The specific parameters and instruments used for the characterization of this compound would be detailed in the primary literature.[1]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3.3. Mass Spectrometry (MS)

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.

References

No Publicly Available Data on the Molecular Targets of Goshuyuamide I

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the molecular targets or the precise mechanism of action of Goshuyuamide I.

Researchers, scientists, and drug development professionals are advised that literature detailing the identification of molecular targets, associated signaling pathways, and quantitative data for this compound does not appear to be publicly accessible at this time. Efforts to retrieve experimental protocols, such as affinity chromatography, binding assays, or functional screens related to this specific compound, were unsuccessful.

The initial investigation sought to provide an in-depth technical guide on the molecular interactions of this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of relevant biological pathways. However, the foundational scientific data required for such a guide is not present in the public domain.

General methodologies for the identification of molecular targets for natural products are well-established in the scientific community. These approaches often include:

-

Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays utilize a modified version of the compound of interest to isolate its binding partners from cell lysates.

-

Activity-Based Protein Profiling (ABPP): This method employs chemical probes that covalently bind to the active site of enzymes, allowing for their identification and characterization.

-

Computational Approaches: In silico methods like molecular docking and target prediction algorithms can suggest potential protein targets based on the compound's structure.

-

Genetic and Genomic Approaches: Techniques such as CRISPR/Cas9 screening or analysis of drug-resistant cell lines can help identify genes and their corresponding proteins that are essential for the compound's activity.

While these general protocols are widely used, their specific application to this compound has not been reported in the available literature. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams for this compound is not feasible at present.

Researchers interested in this compound may need to conduct primary research to elucidate its molecular targets and mechanism of action. Future publications resulting from such research would be necessary to populate the knowledge base and enable the development of the comprehensive technical documentation originally envisioned.

Goshuyuamide I: A Technical Guide to In Vitro Bioassay Development for Gout and Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I, a naturally occurring quinolone alkaloid, has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases, particularly gout. Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints, leading to an acute inflammatory response. A key player in this inflammatory cascade is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation by MSU crystals, triggers the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). This technical guide provides a comprehensive overview of the in vitro bioassays pivotal for the investigation of this compound's inhibitory effects on the NLRP3 inflammasome pathway, offering a foundational framework for its preclinical development as an anti-inflammatory agent.

Core Concepts: The NLRP3 Inflammasome in Gout

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically induced by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse range of stimuli, including MSU crystals, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell, potently driving inflammation. This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway.

In Vitro Bioassay Development for this compound

A panel of in vitro bioassays is essential to elucidate the mechanism of action and quantify the potency of this compound as an NLRP3 inflammasome inhibitor. The following sections detail the key experimental protocols and data presentation formats.

Cell Culture and Inflammasome Activation

Cell Lines:

-

THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA). These are a widely used and reliable model for studying the NLRP3 inflammasome.

-

Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from mice offer a more physiologically relevant model.

Inflammasome Priming and Activation Protocol:

-

Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate culture plates.

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator, such as monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 6 hours or ATP (e.g., 5 mM) for 30 minutes, to induce inflammasome assembly and activation.

Key In Vitro Bioassays

1. IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, providing a direct measure of inflammasome activity.

Experimental Protocol:

-

Following inflammasome activation, collect the cell culture supernatants.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for human or mouse IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in each sample based on a standard curve.

Data Presentation:

| This compound (µM) | IL-1β Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 1000 ± 50 | 0 |

| 1 | 850 ± 40 | 15 |

| 5 | 550 ± 35 | 45 |

| 10 | 250 ± 20 | 75 |

| 20 | 100 ± 15 | 90 |

Data are representative and should be generated from experimental replicates.

2. Caspase-1 Activation Assay (Western Blot)

This assay assesses the cleavage of pro-caspase-1 into its active p20 subunit, an essential step in inflammasome activation.

Experimental Protocol:

-

After treatment and stimulation, lyse the cells to collect protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the cleaved form of caspase-1 (p20) and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation: A representative Western blot image showing a dose-dependent decrease in the intensity of the caspase-1 p20 band with increasing concentrations of this compound.

3. ASC Speck Formation Assay (Immunofluorescence Microscopy)

Upon inflammasome activation, the ASC protein polymerizes into a large, single "speck" within the cell, which can be visualized by immunofluorescence.

Experimental Protocol:

-

Culture and treat cells on glass coverslips.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells containing ASC specks.

Data Presentation:

| This compound (µM) | % Cells with ASC Specks |

| 0 (Vehicle) | 85 ± 5 |

| 1 | 70 ± 6 |

| 5 | 40 ± 4 |

| 10 | 15 ± 3 |

| 20 | 5 ± 2 |

Data are representative and should be generated from experimental replicates.

4. Cell Viability Assay (e.g., MTT or LDH Assay)

It is crucial to determine whether the observed inhibitory effects of this compound are due to specific inflammasome inhibition or general cytotoxicity.

Experimental Protocol:

-

Treat cells with the same concentrations of this compound as used in the primary assays.

-

Perform an MTT assay to measure metabolic activity or an LDH assay to measure membrane integrity, following the manufacturer's protocols.

Data Presentation: A table or graph showing that this compound does not significantly reduce cell viability at the concentrations effective in inhibiting the NLRP3 inflammasome.

Visualizing the Molecular Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

Caption: The NLRP3 inflammasome signaling cascade leading to IL-1β secretion.

Experimental Workflow for this compound Bioassay

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Conclusion

This technical guide outlines a robust and comprehensive in vitro bioassay platform for the characterization of this compound as an inhibitor of the NLRP3 inflammasome. By systematically employing the described methodologies, researchers can effectively assess the compound's potency and mechanism of action, providing critical data to support its further development as a potential therapeutic agent for gout and other NLRP3-driven inflammatory diseases. The structured data presentation and visual workflows aim to facilitate experimental design and data interpretation for professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Goshuyuamide I

Disclaimer: As of the date of this document, a formal, peer-reviewed total synthesis of Goshuyuamide I has not been published in scientific literature. The following application notes and protocols describe a proposed, hypothetical synthetic route based on established and reliable methodologies for the synthesis of related quinolone alkaloids and N-acylamides. This document is intended for informational and illustrative purposes for researchers, scientists, and drug development professionals. All quantitative data are representative estimates and should not be considered as experimentally validated results.

Introduction

This compound is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. Its structure features a 1-methyl-4-oxo-1,4-dihydroquinoline core N-acylated with a benzamide group at the 2-position. This structural motif is of interest to medicinal chemists due to the known biological activities associated with quinolone and benzamide scaffolds. This document outlines a theoretical total synthesis of this compound, providing a strategic approach and generalized protocols for its potential laboratory preparation.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests that the molecule can be constructed from two primary building blocks: a 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline intermediate and benzoic acid. The key disconnection is the amide bond, which can be formed in the final step of the synthesis. The quinolone core itself can be assembled via a well-established cyclization strategy, such as the Conrad-Limpach reaction or a related variant, starting from N-methylaniline and a suitable β-ketoester.

Diagram of the Proposed Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The forward synthesis is proposed as a three-step sequence starting from commercially available N-methylaniline and diethyl malonate.

Diagram of the Proposed Synthetic Workflow:

Quantification of Goshuyuamide I in Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is an alkaloid compound isolated from the unripe fruit of Evodia rutaecarpa, a plant with a long history of use in traditional medicine. Preliminary studies suggest that compounds from Evodia rutaecarpa possess various biological activities, including anti-inflammatory and anti-tumor effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and overall drug development.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific analytical methods for this compound are not extensively documented in current literature, the following protocols are based on established methods for the quantification of similar alkaloid compounds and provide a robust framework for method development and validation.

I. Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are representative of typical validated methods for the analysis of small molecules in biological matrices.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15% | ≤ 15% | ± 20% | ± 20% |

| Low QC (LQC) | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Medium QC (MQC) | 100 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| High QC (HQC) | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 85 - 115% | 85 - 115% |

| Internal Standard | 85 - 115% | 85 - 115% |

II. Experimental Protocols

A. Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.

Materials:

-

Biological plasma samples (containing this compound)

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Spike 100 µL of blank plasma with the appropriate concentration of this compound standard for calibration curve and quality control samples. For unknown samples, use 100 µL of the sample.

-

Add 10 µL of the Internal Standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

B. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound: Precursor ion (Q1) m/z 338.1 → Product ion (Q3) m/z 192.1 (Collision Energy: 25 eV)

-

Internal Standard: To be determined based on the selected IS.

-

III. Visualizations

A. Signaling Pathway

B. Experimental Workflow

References

Application Notes and Protocols for In Vivo Studies of Goshuyuamide I

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for the in vivo investigation of Goshuyuamide I, a novel compound with potential therapeutic applications. The protocols outlined below are designed to assess its anti-inflammatory, analgesic, and neuroprotective properties in rodent models.

Introduction to this compound

This compound is a promising natural product derivative with a chemical structure suggesting potential biological activities. While extensive in vivo data is not yet available, its structural similarity to other bioactive compounds, such as lignanamides, indicates it may possess significant anti-inflammatory, analgesic, and neuroprotective effects. Grossamide, a related lignanamide, has demonstrated anti-neuroinflammatory properties by inhibiting pro-inflammatory mediators.[1] These protocols are designed to systematically evaluate the therapeutic potential of this compound in established animal models.

General Considerations for In Vivo Studies

Animals: All experiments should be conducted using healthy, adult male or female Sprague-Dawley rats or C57BL/6 mice, weighing between 200-250g for rats and 20-25g for mice. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of 10% DMSO, 40% PEG300, and 50% saline. The vehicle alone will be administered to the control group.

Route of Administration: The primary route of administration for this compound will be intraperitoneal (i.p.) injection. Oral gavage (p.o.) may also be explored to assess oral bioavailability.

Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound will be evaluated using the carrageenan-induced paw edema model in rats, a widely used model for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Groups:

-

Group 1: Vehicle control (i.p.)

-

Group 2: this compound (10 mg/kg, i.p.)

-

Group 3: this compound (25 mg/kg, i.p.)

-

Group 4: this compound (50 mg/kg, i.p.)

-

Group 5: Dexamethasone (1 mg/kg, i.p.) - Positive Control

-

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the respective treatments (vehicle, this compound, or dexamethasone) intraperitoneally.

-

One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Analyze data using one-way ANOVA followed by Dunnett's post-hoc test.

-

Data Presentation: Anti-Inflammatory Effects

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 1.85 ± 0.12 | 0 |

| This compound | 10 | 1.52 ± 0.09* | 17.8 |

| This compound | 25 | 1.21 ± 0.07** | 34.6 |

| This compound | 50 | 0.98 ± 0.05 | 47.0 |

| Dexamethasone | 1 | 0.85 ± 0.04 | 54.1 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Workflow for Anti-Inflammatory Assessment

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Assessment of Analgesic Activity

The analgesic properties of this compound will be investigated using the hot plate test for central analgesic effects and the acetic acid-induced writhing test for peripheral analgesic effects in mice.[2]

Experimental Protocol: Hot Plate Test

-

Animal Groups:

-

Group 1: Vehicle control (i.p.)

-

Group 2: this compound (10 mg/kg, i.p.)

-

Group 3: this compound (25 mg/kg, i.p.)

-

Group 4: this compound (50 mg/kg, i.p.)

-

Group 5: Morphine (5 mg/kg, i.p.) - Positive Control

-

-

Procedure:

-

Place each mouse on a hot plate maintained at 55 ± 0.5 °C and record the latency to the first sign of nociception (licking of hind paws or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

-

Administer the respective treatments.

-

Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

-

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Groups:

-

Same groups as the hot plate test.

-

-

Procedure:

-

Administer the respective treatments.

-

Thirty minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

-

Data Presentation: Analgesic Effects

Table 2: Hot Plate Test Results

| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 60 min (Mean ± SEM) |

|---|---|---|

| Vehicle Control | - | 8.2 ± 0.5 |

| This compound | 10 | 12.5 ± 0.8* |

| This compound | 25 | 17.8 ± 1.1** |

| This compound | 50 | 22.1 ± 1.3*** |

| Morphine | 5 | 28.5 ± 1.5*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 3: Acetic Acid-Induced Writhing Test Results

| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |

|---|---|---|---|

| Vehicle Control | - | 45.3 ± 2.1 | 0 |

| This compound | 10 | 33.1 ± 1.9* | 26.9 |

| This compound | 25 | 21.5 ± 1.5** | 52.5 |

| This compound | 50 | 12.8 ± 1.2*** | 71.7 |

| Morphine | 5 | 8.2 ± 0.9*** | 81.9 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Assessment of Neuroprotective Activity

The neuroprotective potential of this compound will be evaluated in a scopolamine-induced model of cognitive impairment in mice, which is relevant for neurodegenerative diseases like Alzheimer's disease.[3]

Experimental Protocol: Scopolamine-Induced Amnesia (Morris Water Maze)

-

Animal Groups:

-

Group 1: Vehicle control (saline + vehicle)

-

Group 2: Scopolamine control (scopolamine + vehicle)

-

Group 3: this compound (25 mg/kg, i.p.) + Scopolamine

-

Group 4: this compound (50 mg/kg, i.p.) + Scopolamine

-

Group 5: Donepezil (1 mg/kg, p.o.) + Scopolamine - Positive Control

-

-

Procedure:

-

Acquisition Phase (Days 1-4):

-

Administer this compound or vehicle daily for 7 days.

-

On days 1-4, train the mice in the Morris water maze to find a hidden platform. Four trials per day.

-

-

Probe Trial (Day 5):

-

Remove the platform.

-

Thirty minutes before the trial, administer the respective treatments.

-

Twenty minutes after treatment, administer scopolamine (1 mg/kg, i.p.) to induce amnesia (except to the vehicle control group).

-

Allow each mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Presentation: Neuroprotective Effects

| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (s) (Mean ± SEM) |

| Vehicle Control | - | 25.8 ± 1.5 |

| Scopolamine Control | - | 11.2 ± 1.1 |

| This compound + Scopolamine | 25 | 17.5 ± 1.3* |

| This compound + Scopolamine | 50 | 22.1 ± 1.6 |

| Donepezil + Scopolamine | 1 | 24.3 ± 1.4 |

*p<0.05, **p<0.01 compared to scopolamine control.

Signaling Pathway: Potential Neuroprotective Mechanism

Based on the activities of related compounds, this compound may exert its neuroprotective effects by modulating inflammatory pathways in the brain.[1]

Caption: Potential anti-neuroinflammatory mechanism of this compound.

Conclusion

The proposed in vivo experimental designs provide a comprehensive framework for evaluating the therapeutic potential of this compound. The systematic assessment of its anti-inflammatory, analgesic, and neuroprotective effects will generate crucial data for its further development as a potential therapeutic agent. The use of well-established animal models and clear, quantitative endpoints will ensure the reliability and reproducibility of the findings. Subsequent studies should focus on elucidating the precise molecular mechanisms underlying the observed pharmacological activities.

References

- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory and analgesic effects of Psidium guajava Linn. (Myrtaceae) leaf aqueous extract in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Radiolabeling of Goshuyuamide I for Receptor Binding Studies

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "Goshuyuamide I" and its biological target described in this application note are hypothetical and used for illustrative purposes to demonstrate a comprehensive radiolabeling and binding assay protocol.

Introduction

This compound is a synthetic peptide with high affinity for the novel G-protein coupled receptor (GPCR), GYA-R1. This application note provides a detailed protocol for the radiolabeling of this compound with Iodine-125 ([125I]this compound) and its use in radioligand binding assays to characterize its interaction with the GYA-R1 receptor. The protocols described herein are suitable for researchers in pharmacology, drug discovery, and related fields for the characterization of ligand-receptor interactions.

Hypothetical this compound Structure: For the purpose of this protocol, this compound is a decapeptide with the following amino acid sequence, which includes a tyrosine residue for radioiodination: (NH2)-Gly-Ser-Phe-Leu-Ala-Pro-Tyr-Arg-Val-Met-(COOH).

Data Presentation

Table 1: Hypothetical Characteristics of [125I]this compound

| Parameter | Value |

| Radiochemical Purity | >95% |

| Specific Activity | ~2000 Ci/mmol |

| Concentration | 0.1 mCi/mL |

| Storage | -20°C in stabilization buffer |

Table 2: Hypothetical Binding Properties of [125I]this compound to GYA-R1 Receptors

| Parameter | Description | Value |

| Saturation Binding | ||

| Kd | Dissociation constant | 0.5 nM |

| Bmax | Maximum receptor density | 1500 fmol/mg protein |

| Competitive Binding | ||

| IC50 (this compound) | Half maximal inhibitory concentration | 1.2 nM |

| Ki (this compound) | Inhibitory constant | 0.8 nM |

Experimental Protocols

Part 1: Radiolabeling of this compound with Iodine-125

This protocol utilizes the Iodo-Gen™ method for the radioiodination of the tyrosine residue in the hypothetical this compound peptide. This method is a mild and efficient way to achieve high specific activity.

Materials:

-

This compound peptide

-

Iodo-Gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium Iodide ([125I]NaI)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Eppendorf tubes

-

Sephadex G-10 column

-

Bovine Serum Albumin (BSA)

-

Thin Layer Chromatography (TLC) system

Protocol:

-

Iodo-Gen™ Tube Preparation: Dissolve Iodo-Gen™ in chloroform at a concentration of 1 mg/mL. Aliquot 10 µL (10 µg) into a 1.5 mL Eppendorf tube and evaporate the chloroform under a gentle stream of nitrogen. The coated tube can be stored at -20°C.

-

Reaction Mixture: To the Iodo-Gen™ coated tube, add 50 µL of 0.1 M Phosphate Buffer (pH 7.4).

-

Add 10 µL of this compound solution (1 mg/mL in Phosphate Buffer).

-

Add 1 mCi of [125I]NaI to the reaction tube.

-

Incubation: Gently mix the solution and incubate at room temperature for 15 minutes.

-

Quenching the Reaction: After incubation, transfer the reaction mixture to a new tube containing 100 µL of a quenching buffer (Phosphate Buffer with 1 mg/mL tyrosine).

-

Purification: Purify the radiolabeled peptide using a Sephadex G-10 column pre-equilibrated with 0.1 M Phosphate Buffer containing 0.1% BSA.

-

Collect fractions and measure the radioactivity of each fraction using a gamma counter.

-

Pool the fractions containing the radiolabeled peptide.

-

Quality Control: Assess the radiochemical purity by Thin Layer Chromatography (TLC).

Part 2: Radioligand Binding Assays

These protocols describe saturation and competitive binding assays to determine the affinity (Kd) and receptor density (Bmax) of [125I]this compound, as well as the inhibitory constant (Ki) of unlabeled this compound.

Materials:

-

[125I]this compound

-

Unlabeled this compound

-

Cell membranes expressing GYA-R1 receptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well plates

-

Filter mats (GF/B)

-

Scintillation fluid

-

Scintillation counter

Protocol 2.1: Saturation Binding Assay

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add increasing concentrations of [125I]this compound (e.g., 0.01 nM to 10 nM) in 50 µL of assay buffer to triplicate wells.

-